N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Applications
- Selective Antagonist Ligand for A2B Adenosine Receptors : MRE 2029-F20, a compound related to N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound is useful for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Neuroprotective and Enzyme Inhibitory Activities
- Neuroprotective Effects and MAO-B Inhibitory Activities : A study focused on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety, including derivatives of this compound, demonstrated neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities (Mitkov et al., 2022).
Synthesis and Application in Medicinal Chemistry
- Synthesis of Thiadiazepino-Purine Ring Systems : Research into the synthesis of new thiadiazepino-purine ring systems has utilized compounds structurally similar to this compound. These studies contribute to the development of novel chemical compounds with potential medicinal applications (Hesek & Rybár, 1994).
Receptor Affinity Studies
- Receptor Affinity in Serotonin and Dopamine Receptors : Research on N-(arylpiperazinyl)acetamide derivatives of dimethyl-purine-diones, which are structurally related to the compound , has provided insights into their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research aids in understanding the structure-affinity relationships for these compounds (Żmudzki et al., 2015).
Anticancer Research
- Anticancer Activity of Purine-diones : A study on the synthesis and evaluation of new purine-diones, including analogues structurally similar to this compound, investigated their anticancer activity. This research contributes to the development of novel anticancer agents (Hayallah, 2017).
Antioxidant Studies
- Antioxidant Activity of Coumarin Derivatives : Research into the antioxidant activity of new coumarin derivatives, related structurally to this compound, has provided insights into their potential therapeutic applications in oxidative stress-related conditions (Kadhum et al., 2011).
Brain Imaging Applications
- PET Imaging of Translocator Protein in Brain : Research using compounds structurally related to this compound has been instrumental in PET imaging studies of translocator protein in the brain, particularly in the context of brain injuries (Yui et al., 2010).
Pharmaceutical Applications
- Synthesis of Xanthineacetic Acid Derivatives : The synthesis of derivatives of dimethylxanthines, structurally akin to this compound, has contributed to the development of new pharmaceutical compounds with potential bronchodilating and other therapeutic activities (Peikov et al., 1995).
Properties
IUPAC Name |
N-benzyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-14-13(15(23)20(2)16(19)24)21(10-18-14)9-12(22)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVMCOSLBUNLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.